
Pyridazine, 3-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 3-methyl-, 1-oxide is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The 3-methyl-1-oxide derivative introduces a methyl group at the third position and an oxide group at the first position, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 3-methyl-, 1-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with a dicarbonyl compound under controlled conditions. This reaction forms the pyridazine ring, which can then be oxidized to introduce the oxide group at the first position. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazine, 3-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, reverting it to a simpler pyridazine derivative.
Substitution: The methyl group at the third position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups at the third position .
Applications De Recherche Scientifique
Pyridazine, 3-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of pyridazine, 3-methyl-, 1-oxide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its biological activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease processes .
Comparaison Avec Des Composés Similaires
Pyridazine, 3-methyl-, 1-oxide can be compared with other pyridazine derivatives such as pyridazinone and pyridazine-3,6-dione. While all these compounds share the pyridazine core, their functional groups and positions differ, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
- Pyridazinone
- Pyridazine-3,6-dione
- Pyridazine-4-carboxylic acid
- Pyridazine-3-thiol
Propriétés
Numéro CAS |
21004-75-1 |
|---|---|
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
3-methyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-3-2-4-7(8)6-5/h2-4H,1H3 |
Clé InChI |
TZLQKAOGTDAIBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=N[N+](=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



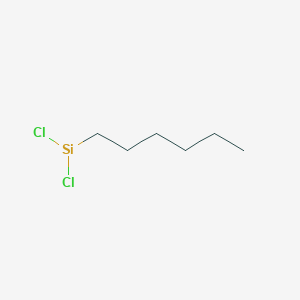

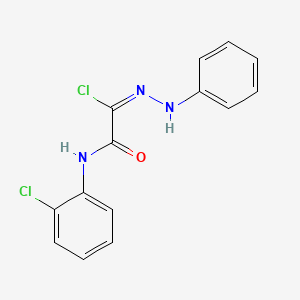

![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
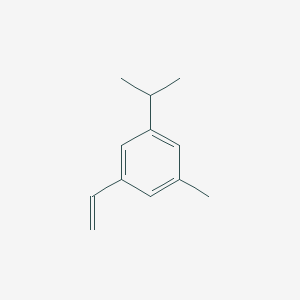
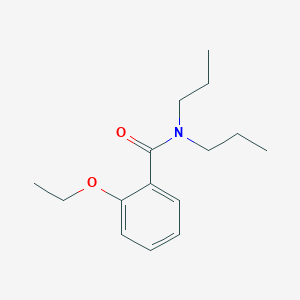

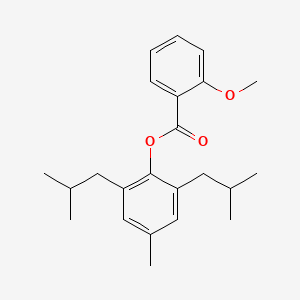
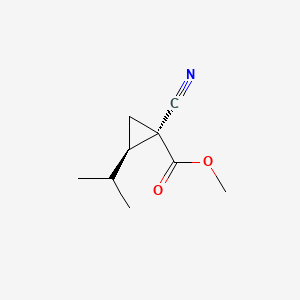
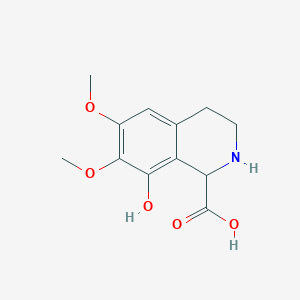
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

